

Application Notes and Protocols for Measuring Ester-C® in Plasma

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Compound of Interest

Compound Name: *Ester C*

Cat. No.: *B1168882*

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Introduction

Ester-C® is a patented form of vitamin C, primarily composed of calcium ascorbate, but also containing small amounts of vitamin C metabolites such as dehydroascorbic acid (DHA), and calcium threonate. When assessing the bioavailability and pharmacokinetic profile of Ester-C® supplementation, it is crucial to accurately measure the levels of ascorbic acid (AA) and its primary oxidative metabolite, dehydroascorbic acid (DHA), in plasma. Due to the inherent instability of ascorbic acid, which is prone to rapid oxidation, strict adherence to a well-defined protocol for sample collection, handling, and analysis is paramount to ensure data accuracy and reproducibility.

The gold standard for quantifying vitamin C and its metabolites in biological matrices like plasma is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical (EC) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This document provides detailed protocols for the analysis of total vitamin C (ascorbic acid + dehydroascorbic acid) in human plasma, collates representative quantitative data from clinical studies, and illustrates the experimental workflow and relevant metabolic pathways.

I. Principles of Measurement

The primary analytical challenge in measuring plasma vitamin C is the instability of ascorbic acid (AA), which readily oxidizes to dehydroascorbic acid (DHA).[2] DHA can then be

irreversibly hydrolyzed to 2,3-diketogulonic acid, leading to an underestimation of the total vitamin C content.[\[2\]](#) To circumvent this, protocols are designed to achieve two main goals:

- Stabilize Ascorbic Acid: Immediately after collection, plasma samples must be treated to prevent oxidation. This is typically achieved by acidification and the addition of chelating agents.
- Measure Total Vitamin C: To account for any oxidation that may have occurred pre-analysis, a reducing agent is often added to convert DHA back to AA. The total vitamin C concentration is then measured as ascorbic acid.[\[1\]](#)[\[2\]](#) The native DHA concentration can be determined by subtracting the AA level in a non-reduced sample from the total vitamin C level in a reduced sample.[\[1\]](#)

II. Experimental Protocols

Two primary methods are detailed below: HPLC with UV detection, a robust and widely available method, and UPLC-MS/MS, which offers higher sensitivity and specificity.

Protocol 1: HPLC with UV Detection for Total Vitamin C

This protocol is adapted from established methods for routine clinical analysis and focuses on measuring total vitamin C by converting DHA to AA prior to analysis.[\[2\]](#)

A. Materials and Reagents

- Anticoagulant Tubes: K2EDTA or Lithium Heparin Vacutainer tubes.[\[3\]](#)[\[4\]](#)[\[5\]](#) EDTA is often preferred as it may offer better stability.[\[4\]](#)
- Reagents for Stabilization:
 - Metaphosphoric acid (MPA), 10% (w/v)
 - Disodium EDTA (Na2EDTA), 2 mmol/L
 - Stabilizing Solution: 10% MPA in 2 mmol/L Na2EDTA[\[2\]](#)
- Reagents for Reduction (Total Vitamin C):

- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
- TRIS buffer, 800 mmol/L, pH 9
- McIlvaine buffer (0.28 mol/L citric acid in 0.56 mol/L dibasic sodium phosphate), pH 4.5[2]
- HPLC Mobile Phase: 1.8 mmol/L Sulfuric Acid (pH ~2.7)[2]
- Standards: L-Ascorbic Acid standard solution.

B. Sample Collection and Handling (Critical Step)

- Draw venous blood into a K2EDTA or heparin tube and immediately place it in crushed ice. [2] Protect the sample from light.[1]
- Within one hour, centrifuge the blood at 1,000-3,000 x g for 10 minutes at 4°C to separate the plasma.[2][5]
- Immediately after centrifugation, transfer the plasma supernatant to a new microcentrifuge tube.
- For immediate stabilization, add an equal volume of ice-cold 10% MPA stabilizing solution to the plasma (e.g., 200 µL plasma + 200 µL MPA solution).[2]
- Vortex for 10 seconds and incubate on ice for 5 minutes to precipitate proteins.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
- Collect the protein-free acid supernatant. At this stage, the sample is stable. Flash-freeze in dry ice/ethanol and store at -80°C until analysis.[2] Samples stored under these conditions are stable for months.[5]

C. Sample Preparation for HPLC Analysis

- Thaw the stabilized plasma supernatant on ice in dim light.[2]
- To measure total vitamin C, mix 50 µL of the supernatant with 25 µL of 2.5 mmol/L TCEP in TRIS buffer.[2]

- Allow the reduction reaction to proceed for 5 minutes in the dark at room temperature.
- Stop the reaction by adding 175 μ L of McIlvaine buffer.[2]
- To measure only ascorbic acid, mix 50 μ L of the supernatant with 200 μ L of water instead of the TCEP and buffer solutions.[2]
- Transfer the final mixture to an HPLC vial for injection.

D. HPLC Instrumentation and Conditions

- HPLC System: An isocratic HPLC system with a UV detector.
- Column: Reverse-phase C18 column (e.g., Phenomenex Luna, 4.6 x 250 mm, 5 μ m).[2]
- Column Temperature: 25°C.[2]
- Mobile Phase: 1.8 mmol/L Sulfuric Acid.[2]
- Flow Rate: 0.8 mL/min.[2]
- Injection Volume: 20 μ L.[6]
- UV Detection: 245 nm.
- Run Time: Approximately 7-10 minutes.

Protocol 2: UPLC-MS/MS for Simultaneous Ascorbic Acid and Dehydroascorbic Acid

This method provides direct and simultaneous quantification of both AA and DHA, offering high sensitivity and specificity.[7][8]

A. Materials and Reagents

- Internal Standards (IS): Isotopic labeled L-Ascorbic Acid- $^{13}\text{C}_6$ and Dehydroascorbic Acid- $^{13}\text{C}_6$.

- Protein Precipitation Solution: Acetonitrile (ACN) with internal standards.
- UPLC Mobile Phase A: Water with 0.1% formic acid.
- UPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Sample Collection and Handling

- Follow the same critical steps for sample collection, centrifugation, and plasma separation as described in Protocol 1 (Section II.B).
- Plasma must be processed immediately or flash-frozen and stored at -80°C.

C. Sample Preparation for UPLC-MS/MS Analysis

- Thaw frozen plasma samples on ice.
- In a microcentrifuge tube, add 100 µL of plasma.
- Add 400 µL of ice-cold acetonitrile containing the labeled internal standards for both AA and DHA.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a UPLC vial for analysis. This represents a streamlined 2-step preparation.[8]

D. UPLC-MS/MS Instrumentation and Conditions

- System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase column.
- Column Temperature: 40°C.

- Mobile Phase: Gradient elution using Mobile Phase A and B.
- Flow Rate: 0.4 - 0.6 mL/min.
- Ionization Mode: Negative ESI for AA, Positive ESI for DHA.
- Detection: Multiple Reaction Monitoring (MRM).
 - Ascorbic Acid Transition: m/z 175.0 -> 115.0[8]
 - Dehydroascorbic Acid Transition: m/z 173.0 -> 113.0 (example, specific transitions may vary)[8]

III. Data Presentation

The following tables summarize quantitative data from a randomized, double-blind, placebo-controlled clinical trial comparing plasma vitamin C concentrations after a single 1000 mg dose of Ester-C® (EC) versus standard Ascorbic Acid (AA) and Placebo (PL).[9][10]

Table 1: Mean Plasma Vitamin C Concentration (mg/dL) at Baseline and Post-Dose

Time Point	Placebo (PL)	Ascorbic Acid (AA)	Ester-C® (EC)
Baseline (0 hr)	1.34	1.32	1.35
2 hr	1.30	2.15	2.18
4 hr	1.28	2.24	2.28
8 hr	1.25	1.89	1.92
24 hr	1.19	1.45	1.48

Data adapted from Mitmesser et al., 2016.[9][10]

Table 2: Pharmacokinetic Parameters for Plasma Vitamin C

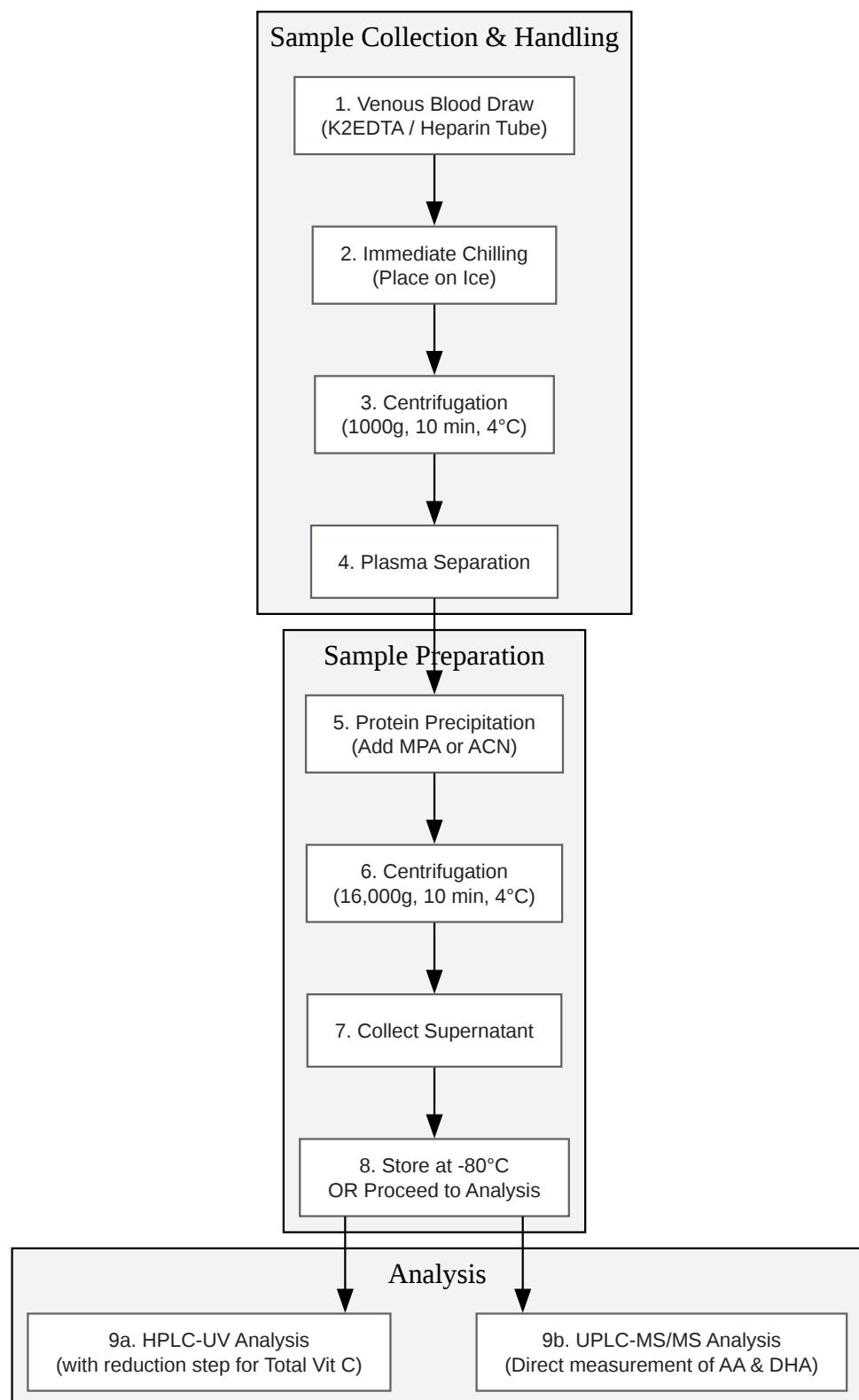
Parameter	Ascorbic Acid (AA)	Ester-C® (EC)
Cmax (mg/dL)	2.24	2.28*
Tmax (hr)	4.0	4.0
AUC _{0-24h} (mg·hr/dL)	42.1	43.2**

Maximum plasma concentration was significantly higher for EC compared to AA ($P = 0.039$).[\[9\]](#)

[\[10\]](#) **Plasma Area Under the Curve (AUC) was significantly higher for EC compared to Placebo ($P < 0.001$), with no significant difference noted between EC and AA in this specific measure in some reports.[\[9\]](#)[\[10\]](#)

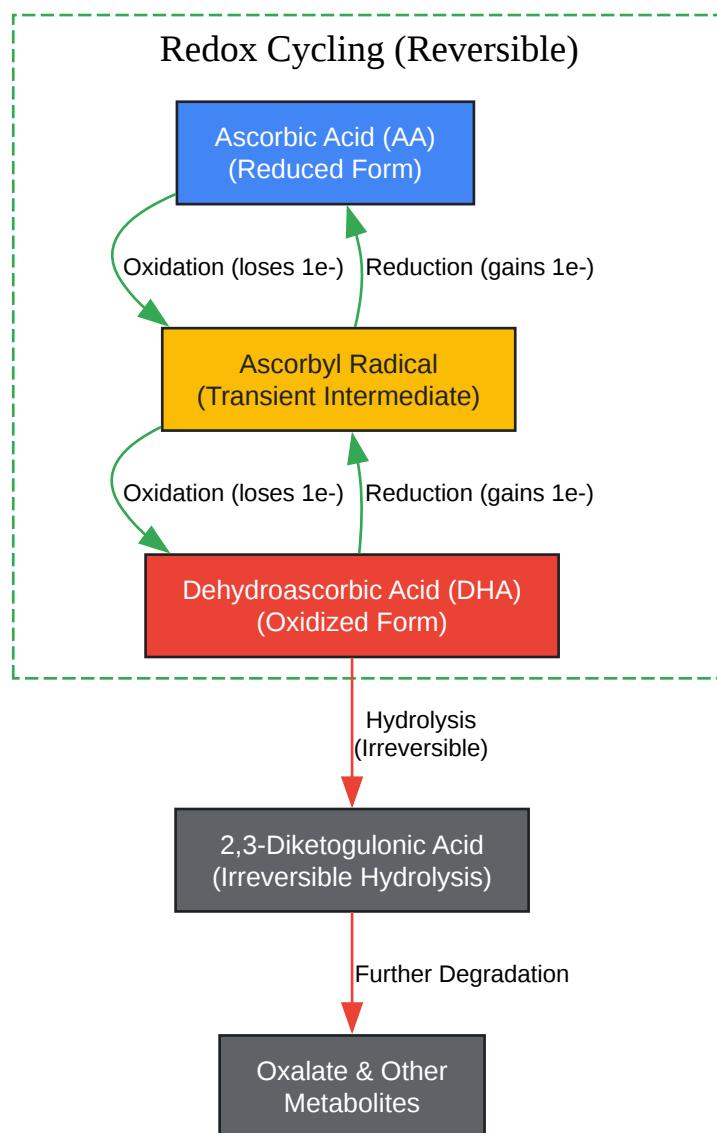
IV. Mandatory Visualizations

Diagram 1: Experimental Workflow

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Caption: Workflow for plasma vitamin C measurement.

Diagram 2: Vitamin C Metabolic Pathway



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Caption: Core metabolic pathway of Vitamin C.

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